![molecular formula C20H16F4N2O B13431993 2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one](/img/structure/B13431993.png)
2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one is a complex organic compound that features a quinoline core substituted with difluoropyrrolidine and difluorophenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one typically involves multiple steps. One common approach is to start with the quinoline core, which can be synthesized through a series of cyclization reactions. The difluoropyrrolidine and difluorophenyl groups are then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of palladium catalysts and high temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in optimizing reaction conditions and scaling up the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the quinoline core or the substituents.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the difluoropyrrolidine and difluorophenyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, hydrogen gas for reduction, and various oxidizing agents. The reactions are typically carried out under controlled temperatures and pressures to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents to the difluoropyrrolidine and difluorophenyl groups .
Applications De Recherche Scientifique
2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as organic semiconductors and fluorinated polymers
Mécanisme D'action
The mechanism of action of 2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one involves its interaction with specific molecular targets. The difluoropyrrolidine and difluorophenyl groups enhance the compound’s ability to bind to certain enzymes or receptors, thereby modulating their activity. The quinoline core plays a crucial role in stabilizing the compound’s structure and facilitating its interaction with biological targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3-Difluoropyrrolidine: A fluorinated pyrrolidine derivative used in medicinal chemistry.
Fluorinated Pyridines: Compounds with similar fluorine-containing substituents used in various chemical applications.
Pyrrolopyrazine Derivatives: Compounds with similar structural features and biological activities.
Uniqueness
2-[4-(3,3-Difluoropyrrolidine-1-yl)phenyl]-3-methyl-5,7-difluoroquinoline-4(1H)-one is unique due to its combination of a quinoline core with difluoropyrrolidine and difluorophenyl groups. This unique structure imparts specific chemical and biological properties that make it valuable for various applications in research and industry .
Propriétés
Formule moléculaire |
C20H16F4N2O |
|---|---|
Poids moléculaire |
376.3 g/mol |
Nom IUPAC |
2-[4-(3,3-difluoropyrrolidin-1-yl)phenyl]-5,7-difluoro-3-methyl-1H-quinolin-4-one |
InChI |
InChI=1S/C20H16F4N2O/c1-11-18(25-16-9-13(21)8-15(22)17(16)19(11)27)12-2-4-14(5-3-12)26-7-6-20(23,24)10-26/h2-5,8-9H,6-7,10H2,1H3,(H,25,27) |
Clé InChI |
FFUXCAUWEZSJRC-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C(C1=O)C(=CC(=C2)F)F)C3=CC=C(C=C3)N4CCC(C4)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


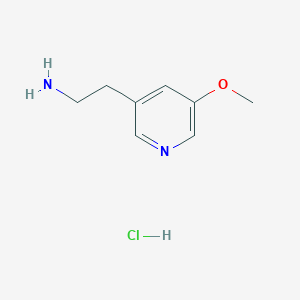
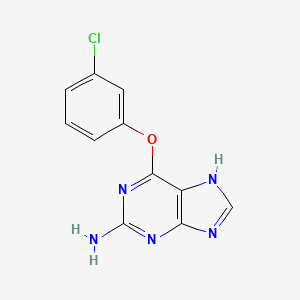
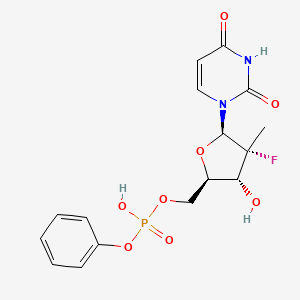
![sodium;[(2R,3S,4R,5R)-5-acetamido-4,6-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl sulfate](/img/structure/B13431930.png)
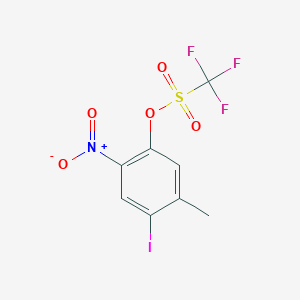
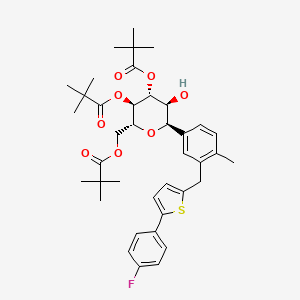

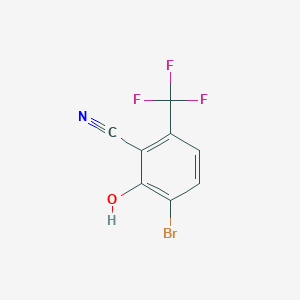
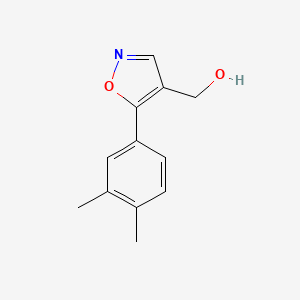
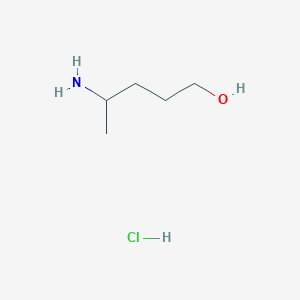
![2-[(6-Ethoxy-3-methyl-2,4-dioxopyrimidin-1-yl)methyl]-4-fluorobenzonitrile](/img/structure/B13431970.png)

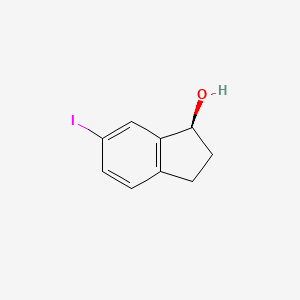
![2-Amino-6-[[[1-(aminocarbonyl)-3-carboxypropyl]amino]carbonyl]-benzoic Acid](/img/structure/B13431984.png)
